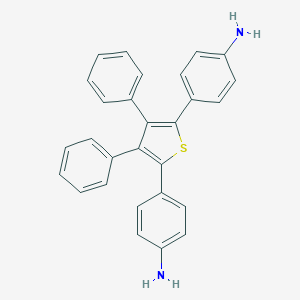
2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene (also known as BDT) is an organic compound that has been used in scientific research for its unique properties. It is a thiophene-based molecule that has been synthesized through various methods. BDT has been found to have potential applications in several areas of scientific research, including material science, organic electronics, and biomedicine.
Mécanisme D'action
The mechanism of action of BDT is not well understood, but it is believed to be related to its electronic and optical properties. BDT has been found to have a high electron affinity and a low ionization potential, which makes it suitable for use in electronic devices. It has also been found to have a high absorption coefficient, which makes it useful for imaging applications.
Effets Biochimiques Et Physiologiques
BDT has not been extensively studied for its biochemical and physiological effects. However, it has been found to be biocompatible and non-toxic, which makes it suitable for use in biomedical applications. BDT has also been found to have a high photostability, which makes it useful for imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BDT in lab experiments is its unique electronic and optical properties, which make it suitable for use in a wide range of applications. BDT is also biocompatible and non-toxic, which makes it suitable for use in biomedical applications. However, one of the limitations of using BDT is its high cost, which can limit its use in some lab experiments.
Orientations Futures
There are several future directions for the study of BDT. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of BDT for its potential applications in biomedical imaging and drug delivery systems. Additionally, BDT could be studied for its potential applications in energy storage devices and environmental sensors.
Méthodes De Synthèse
BDT can be synthesized through various methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. The most common method used for the synthesis of BDT is the Suzuki coupling method, which involves the reaction of 2,5-dibromo-3,4-diphenylthiophene with 4-aminophenylboronic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
BDT has been studied extensively for its potential applications in material science and organic electronics. It has been found to have unique electronic and optical properties that make it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. BDT has also been studied for its potential applications in biomedicine, including drug delivery systems and imaging agents.
Propriétés
Numéro CAS |
92996-46-8 |
|---|---|
Nom du produit |
2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene |
Formule moléculaire |
C28H22N2S |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
4-[5-(4-aminophenyl)-3,4-diphenylthiophen-2-yl]aniline |
InChI |
InChI=1S/C28H22N2S/c29-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(31-27)22-13-17-24(30)18-14-22/h1-18H,29-30H2 |
Clé InChI |
RQXOOKSFELPROF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



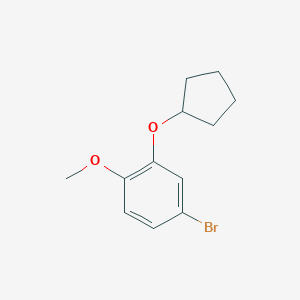
![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)
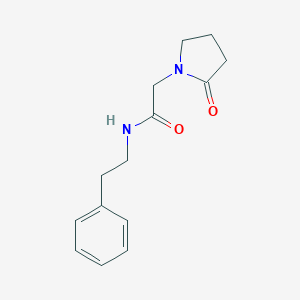
![1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B186913.png)
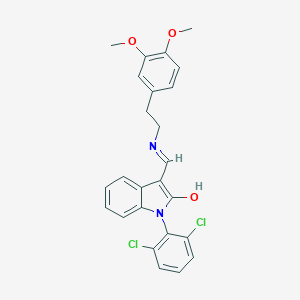
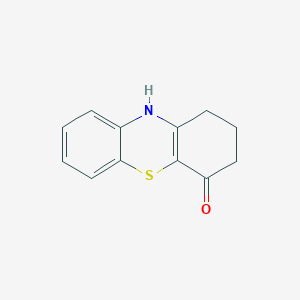
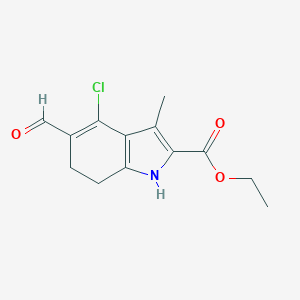
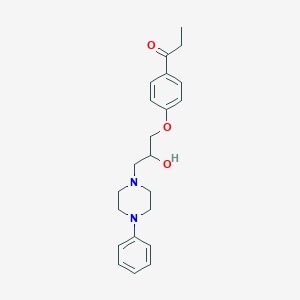
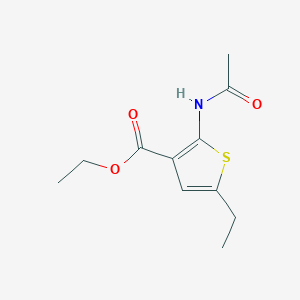

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)


![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)